molecular formula C8H13NO2 B054768 4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one CAS No. 115148-34-0

4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one

Cat. No. B054768
M. Wt: 155.19 g/mol
InChI Key: BQTFCPOGQLDLDW-UHFFFAOYSA-N
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Description

“4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one” is a derivative of oxazolidine . Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The O atom and NH groups are not mutually bonded . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .


Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines . Two new isomeric oxazolidin-2-one derivatives have been synthesized through reaction of (E)-3-styrylquinoxalin-2-one with bis-dichloroethylamine hydrochloride in the presence of potassium carbonate .


Molecular Structure Analysis

The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .


Chemical Reactions Analysis

Oxazolidinones are a class of compounds containing 2-oxazolidone in the structure. They are useful as Evans auxiliaries, which are used for chiral synthesis . Usually, the acid chloride substrate reacts with the oxazolidinone to form an imide . Substituents at the 4 and 5 position of the oxazolidinone direct any aldol reaction to the alpha position of the carbonyl of the substrate .


Physical And Chemical Properties Analysis

Oxazolidine is a colorless liquid with a molar mass of 73.0938 g/mol. It has a density of 1.063 g/mL. Its melting point is 90 °C (194 °F; 363 K) and boiling point is 200 °C (392 °F; 473 K) at 20 torr .

Future Directions

Oxazolidinones are of particular interest for the creation of new antibacterial drugs with low resistance potential . To date, three compounds of this class, linezolid, tedizolid, and contezolid, are used in clinical practice and about a dozen derivatives are in various phases of clinical trials . This suggests that research into oxazolidinones and their derivatives, such as “4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one”, will continue to be a significant area of focus in the future.

properties

IUPAC Name

4-ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-7-5-11-8(10)9(7)6(2)3/h4,6-7H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTFCPOGQLDLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(COC1=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethenyl-3-propan-2-yl-1,3-oxazolidin-2-one

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